A Comprehensive Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline
A Comprehensive Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline
CAS Number: 445-03-4
This technical guide provides an in-depth overview of 4-Chloro-2-(trifluoromethyl)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for 4-Chloro-2-(trifluoromethyl)aniline.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.386 g/mL at 25 °C | |
| Boiling Point | 66-67 °C at 3 mmHg | |
| Melting Point | 8.8 °C | [2] |
| Refractive Index | n20/D 1.507 | |
| Purity | ≥97% |
Table 2: Safety and Hazard Information
| Hazard Class | GHS Classification | Precautionary Statements |
| Signal Word | Warning | P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338, P314 |
| Acute Toxicity | Oral: Category 4, Dermal: Category 4, Inhalation: Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Single Exposure: Category 3 (Respiratory irritation), Repeated Exposure: Category 2 | H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure. |
Experimental Protocols
Synthesis of 4-Chloro-2-(trifluoromethyl)aniline
A common synthetic route to 4-Chloro-2-(trifluoromethyl)aniline involves the nitration of m-chlorobenzotrifluoride followed by reduction.[3]
Step 1: Nitration of m-chlorobenzotrifluoride
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To a cooled mixture of nitric acid and sulfuric acid, slowly add m-chlorobenzotrifluoride.
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Maintain the reaction temperature below 25 °C during the addition.
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After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.
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Separate the organic layer.
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Recrystallize the crude product from petroleum ether or n-hexane at a low temperature to yield 5-chloro-2-nitrobenzotrifluoride.
Step 2: Reduction to 4-Chloro-2-(trifluoromethyl)aniline
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The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced using a Raney nickel catalytic hydrogenation system.
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After the reaction, the catalyst is filtered off.
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The resulting product is 4-Chloro-2-(trifluoromethyl)aniline, which can be used directly in the next step of a synthesis or purified further.[3]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the analysis of 4-Chloro-2-(trifluoromethyl)aniline.[4]
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Column: Newcrom R1, reverse-phase C18 column.
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Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry applications, replace phosphoric acid with formic acid.[4]
-
Detector: UV detector.
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Procedure:
-
Prepare the mobile phase and equilibrate the column.
-
Dissolve a known amount of 4-Chloro-2-(trifluoromethyl)aniline in the mobile phase to prepare the sample solution.
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Inject the sample onto the column.
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Monitor the elution of the compound using the UV detector.
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The retention time and peak area can be used for identification and quantification.
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Diagrams
Synthesis Workflow
Caption: A simplified workflow for the synthesis of 4-Chloro-2-(trifluoromethyl)aniline.
Role in Drug Synthesis
4-Chloro-2-(trifluoromethyl)aniline is a crucial building block for various pharmaceuticals. A related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[5]
Caption: Logical relationship of a trifluoromethylaniline derivative in the synthesis of Sorafenib.
Signaling Pathway Context
While 4-Chloro-2-(trifluoromethyl)aniline itself does not have a known biological target, its derivatives are designed to interact with specific biological pathways. For instance, Sorafenib, synthesized from a related aniline, inhibits the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the Raf kinase by Sorafenib, a drug derived from a trifluoromethylaniline intermediate.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 | Chemsrc [chemsrc.com]
- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
